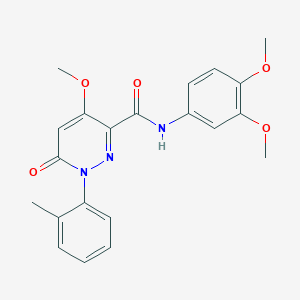

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-13-7-5-6-8-15(13)24-19(25)12-18(29-4)20(23-24)21(26)22-14-9-10-16(27-2)17(11-14)28-3/h5-12H,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCRBBZAWJDLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of veratraldehyde with aniline, followed by cyclization with diethyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate in the presence of chloroform . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse applications. This article explores its scientific research applications, particularly in the fields of pharmacology and biochemistry.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Its structure allows it to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The presence of the dimethoxyphenyl group is believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell death.

Neuroprotective Effects

Research has also explored the neuroprotective effects of similar compounds, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to penetrate the blood-brain barrier is critical for these applications, which has been demonstrated in related compounds.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant potency (PMC7824265) .

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of related compounds showed that they could significantly reduce edema in animal models of inflammation. This was attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Case Study 3: Antimicrobial Efficacy

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives with specific substitutions on the pyridazine ring exhibited enhanced antibacterial activity compared to standard antibiotics .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Remarks |

|---|---|---|

| N-(3,4-dimethoxyphenyl) derivative | High | Potent against cancer cells |

| Methoxy-substituted analog | Moderate | Effective anti-inflammatory |

| Pyridazine-based compound | Low | Limited antimicrobial activity |

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

Key structural analogs differ in substituents at positions 1 and 4 of the pyridazinone ring, as well as the carboxamide-linked aryl group:

Key Observations:

- Position 1 Substituents : The 2-methylphenyl group in the target compound may confer steric bulk compared to simpler substituents (e.g., benzyl or methyl). Analogous compounds with 3-methoxybenzyl (e.g., compound in ) show potent anti-T. cruzi activity, suggesting that arylalkyl groups at position 1 enhance target binding .

- Carboxamide-Linked Aryl Groups: The 3,4-dimethoxyphenyl group in the target compound likely increases hydrophilicity compared to bromophenyl () or dimethylphenyl () analogs.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, antitumor, and other relevant pharmacological activities.

Chemical Structure

The compound features a complex structure characterized by a dihydropyridazine core with methoxy and phenyl substituents. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound. For instance, derivatives with similar structural motifs exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these bacterial strains .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

Antitumor Activity

The compound has also been explored for its antitumor potential. In vitro studies demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines including Mia PaCa-2 and PANC-1. Notably, a derivative was found to have comparable potency to established chemotherapeutic agents .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| Mia PaCa-2 | 4b-1 | 12.5 |

| PANC-1 | 4b-1 | 15.0 |

The proposed mechanism through which these compounds exert their biological effects includes the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. For example, some derivatives were shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication .

Case Studies

A notable case study involved the synthesis and evaluation of a series of related compounds where structure-activity relationships (SAR) were established. The study highlighted the significance of substituent variations on biological activity, with specific modifications leading to enhanced potency against both microbial and tumor cell lines.

In one experiment, the introduction of additional methoxy groups improved solubility and bioavailability, resulting in increased efficacy in both antimicrobial and antitumor assays .

Q & A

Q. How to address discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.

- SAR Studies : Synthesize analogs (e.g., replacing 2-methylphenyl with fluorophenyl) to isolate structural contributors to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.